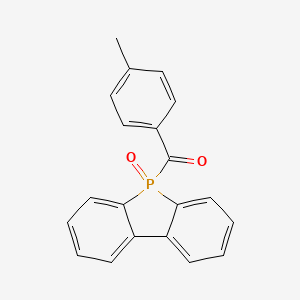![molecular formula C10H19FSi2 B12542867 Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane CAS No. 144501-15-5](/img/structure/B12542867.png)
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane is a unique organosilicon compound characterized by its cyclopentadienyl ring substituted with trimethylsilyl and fluoro(dimethyl)silyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride and fluoro(dimethyl)silyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
- Generation of cyclopentadienyl anions by deprotonation of cyclopentadiene using a strong base such as sodium hydride.
- Reaction of the cyclopentadienyl anions with trimethylsilyl chloride to form 1-(trimethylsilyl)cyclopenta-2,4-diene.
- Subsequent reaction with fluoro(dimethyl)silyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
化学反应分析
Types of Reactions
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silyl hydrides.
Diels-Alder Reactions: The cyclopentadienyl ring can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Diels-Alder Reactions: These reactions typically require elevated temperatures and the presence of a suitable dienophile.
Major Products Formed
Substitution: Formation of substituted cyclopentadienyl silanes.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silyl hydrides.
Diels-Alder: Formation of cyclohexene derivatives.
科学研究应用
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
作用机制
The mechanism of action of fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane involves its interaction with molecular targets through its silicon centers. The compound can form stable complexes with transition metals, facilitating catalytic processes. The cyclopentadienyl ring can undergo sigmatropic shifts, influencing the reactivity and stability of the compound in various chemical reactions.
相似化合物的比较
Similar Compounds
Cyclopentadienyltrimethylsilane: Similar structure but lacks the fluoro(dimethyl)silyl group.
Fluorotrimethylsilane: Contains a fluoro group but lacks the cyclopentadienyl ring.
Dimethylsilylcyclopentadiene: Similar but lacks the trimethylsilyl group.
Uniqueness
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane is unique due to the presence of both trimethylsilyl and fluoro(dimethyl)silyl groups on the cyclopentadienyl ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in organic synthesis, materials science, and catalysis.
属性
CAS 编号 |
144501-15-5 |
|---|---|
分子式 |
C10H19FSi2 |
分子量 |
214.43 g/mol |
IUPAC 名称 |
fluoro-dimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C10H19FSi2/c1-12(2,3)10(13(4,5)11)8-6-7-9-10/h6-9H,1-5H3 |
InChI 键 |
MCBMIPHBFJVFMD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1(C=CC=C1)[Si](C)(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
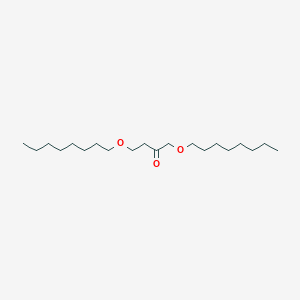
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
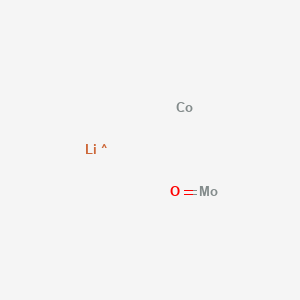
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
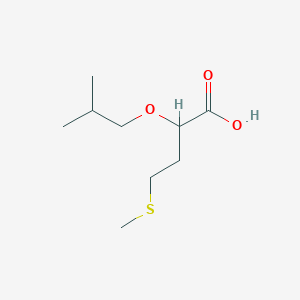
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
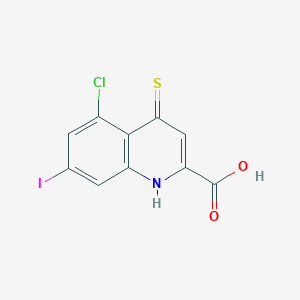
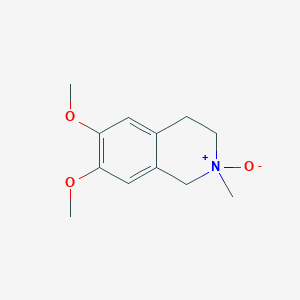
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
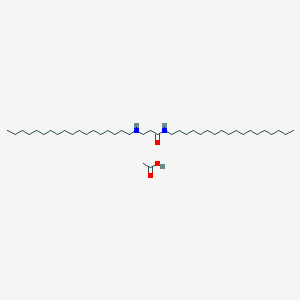
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
